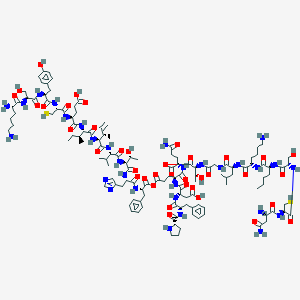![molecular formula C19H19F3N2O2 B238740 N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. The compound was first discovered in the 1970s and has since been extensively studied for its potential applications in various fields of research.
Mecanismo De Acción
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide works by inhibiting the activity of complex I in the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This can result in damage to the dopaminergic neurons in the substantia nigra, leading to the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide has been shown to have a number of biochemical and physiological effects, including the induction of Parkinson-like symptoms in animal models, the inhibition of complex I in the electron transport chain, and the increase in oxidative stress. N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide has also been shown to have neurotoxic effects, leading to the death of dopaminergic neurons in the substantia nigra.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide in lab experiments is its ability to induce Parkinson-like symptoms in animal models, allowing researchers to study the disease and test potential treatments. However, there are also limitations to using N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide, including its potential toxicity and the fact that it may not accurately reflect the complex nature of Parkinson's disease in humans.
Direcciones Futuras
There are a number of future directions for research on N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide, including the development of new treatments for Parkinson's disease, the study of its effects on other neurological disorders, and the exploration of its potential applications in other fields of research. Additionally, further research is needed to better understand the mechanisms of action of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide and its potential toxicity.
Métodos De Síntesis
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide can be synthesized using a number of different methods, but the most common method involves the reaction of 2-phenylacetic acid with 2-amino-5-trifluoromethylbenzonitrile in the presence of morpholine. This reaction results in the formation of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide, which can then be purified using various techniques such as chromatography.
Aplicaciones Científicas De Investigación
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide has been used in a wide range of scientific research applications, including studies on Parkinson's disease, drug addiction, and neurotoxicity. In Parkinson's disease research, N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide is used to induce Parkinson-like symptoms in animal models, allowing researchers to study the disease and test potential treatments. In drug addiction research, N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide has been used to study the effects of various drugs on the brain and behavior. In neurotoxicity research, N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide has been used to study the effects of environmental toxins on the brain and nervous system.
Propiedades
Nombre del producto |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide |
|---|---|
Fórmula molecular |
C19H19F3N2O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)15-6-7-17(24-8-10-26-11-9-24)16(13-15)23-18(25)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,23,25) |
Clave InChI |
NCPHVBSVYSKNMW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)
